molecular formula C9H13NO4 B11901315 (4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid CAS No. 371980-01-7

(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid

Katalognummer: B11901315
CAS-Nummer: 371980-01-7
Molekulargewicht: 199.20 g/mol
InChI-Schlüssel: GGWYFEZMUCMIRQ-NWAXUVLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid is a unique chemical compound characterized by its spirocyclic structure. This compound features a spiro linkage between a seven-membered ring and a four-membered ring, with an amino group and two carboxylic acid groups attached. The stereochemistry at the 4-position is specified as (4S), indicating the spatial arrangement of the substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the spirocyclic structure can be formed through intramolecular cyclization reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as crystallization and chromatography, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, amides, and esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (7S)-7-Aminospiro[2.4]heptane-2,7-dicarboxylic acid: Another spirocyclic compound with similar structural features but different functional group positions.

    Spiro[2.4]heptane-1,4-dicarboxylic acid: Lacks the amino group, resulting in different chemical reactivity and applications.

Uniqueness

(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its spirocyclic structure provides rigidity and stability, making it a valuable scaffold in various research and industrial applications.

Eigenschaften

CAS-Nummer

371980-01-7

Molekularformel

C9H13NO4

Molekulargewicht

199.20 g/mol

IUPAC-Name

(7S)-7-aminospiro[2.4]heptane-2,7-dicarboxylic acid

InChI

InChI=1S/C9H13NO4/c10-9(7(13)14)3-1-2-8(9)4-5(8)6(11)12/h5H,1-4,10H2,(H,11,12)(H,13,14)/t5?,8?,9-/m1/s1

InChI-Schlüssel

GGWYFEZMUCMIRQ-NWAXUVLPSA-N

Isomerische SMILES

C1C[C@](C2(C1)CC2C(=O)O)(C(=O)O)N

Kanonische SMILES

C1CC2(CC2C(=O)O)C(C1)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.